Technical Guide: Chemical Properties of (1-pentyl-1H-imidazol-2-yl)methanol
Technical Guide: Chemical Properties of (1-pentyl-1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, a plausible synthetic pathway, and experimental protocols for the novel compound (1-pentyl-1H-imidazol-2-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to provide a robust predictive profile.
Chemical Identity and Properties
(1-pentyl-1H-imidazol-2-yl)methanol is a derivative of imidazole, a five-membered aromatic heterocycle that is a core component of many biologically active molecules, including the amino acid histidine.[1] The introduction of a pentyl group at the N1 position and a hydroxymethyl group at the C2 position imparts specific physicochemical characteristics that are of interest in medicinal chemistry and materials science. The long alkyl chain increases lipophilicity, which can influence solubility and membrane permeability, while the hydroxyl group provides a site for hydrogen bonding and further functionalization.
Table 1: Estimated Physicochemical Properties of (1-pentyl-1H-imidazol-2-yl)methanol
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₆N₂O | Calculated |
| Molecular Weight | 168.24 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Analogy to similar compounds[2] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| LogP (estimated) | ~1.5 - 2.5 | Predictive models |
| pKa (estimated) | ~6-7 (for the imidazole ring) | Analogy to N-alkylimidazoles |
Synthetic Pathway
A viable synthetic route to (1-pentyl-1H-imidazol-2-yl)methanol involves a two-step process: the synthesis of the intermediate aldehyde, 1-pentyl-1H-imidazole-2-carbaldehyde, followed by its reduction to the target alcohol.
Experimental Protocols
The following protocols are generalized from established procedures for the synthesis of analogous N-alkylated imidazole-2-carboxaldehydes and their subsequent reduction.[3][4]
3.1. Synthesis of 1-pentyl-1H-imidazole
This procedure outlines the N-alkylation of imidazole.
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Materials: Imidazole, sodium hydride (NaH, 60% dispersion in mineral oil), 1-bromopentane, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
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To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole in anhydrous DMF dropwise.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
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Cool the mixture back to 0 °C and add 1-bromopentane dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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3.2. Synthesis of 1-pentyl-1H-imidazole-2-carbaldehyde
This step involves the formylation of 1-pentyl-1H-imidazole at the C2 position.
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Materials: 1-pentyl-1H-imidazole, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-pentyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Add anhydrous DMF dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent and follow a similar workup procedure as described in section 3.1.
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Purify the resulting aldehyde by column chromatography.
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3.3. Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol
This final step is the reduction of the aldehyde to the primary alcohol. Two common reducing agents are presented.
Method A: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent suitable for this transformation.[5][6][7]
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Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, sodium borohydride, methanol.
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Procedure:
-
Dissolve the aldehyde in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to yield the crude alcohol.
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Purify by column chromatography if necessary.
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Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a more powerful reducing agent and must be handled with care in an anhydrous environment.[8][9][10]
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Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, lithium aluminum hydride, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the aldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to stir at 0 °C for a specified time, monitoring by TLC.
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Perform a Fieser workup: sequentially and slowly add water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
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Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
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Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
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Potential Biological Activities
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] The specific combination of a pentyl chain and a hydroxymethyl group in (1-pentyl-1H-imidazol-2-yl)methanol suggests potential applications as a bioactive agent or as a key intermediate in the synthesis of more complex drug candidates. The increased lipophilicity from the pentyl group may enhance its ability to cross cell membranes, a desirable trait in drug design. Further research and biological screening are necessary to elucidate its specific pharmacological profile.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR | 17334-08-6 [sigmaaldrich.com]
- 3. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
